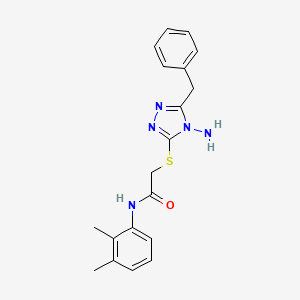

2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

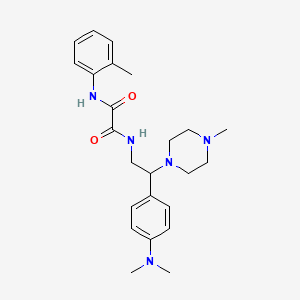

2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. ABT-737 targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer and contribute to tumor cell survival.

Applications De Recherche Scientifique

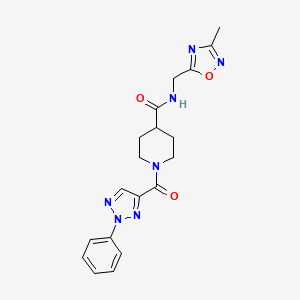

Antifungal Activity

1,2,4-Triazole derivatives are known for their antifungal properties . The subject compound could be explored for its efficacy against fungal infections, particularly those resistant to current antifungal agents. Research could focus on its mechanism of action, spectrum of activity, and potential as a topical or systemic antifungal treatment.

Anticancer Research

Compounds with a 1,2,4-triazole core have shown anticancer activities . The benzyl and dimethylphenyl groups could interact with various cancer cell lines, and studies could investigate its role as a cytotoxic agent, its selectivity for cancer cells over normal cells, and its use in combination therapies.

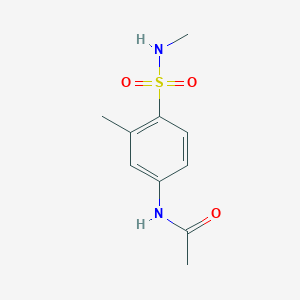

Anti-inflammatory and Analgesic Uses

Due to the presence of the triazole ring, which is associated with anti-inflammatory and analgesic effects , this compound could be valuable in the development of new non-steroidal anti-inflammatory drugs (NSAIDs). Its effectiveness in reducing inflammation and pain could be compared with current NSAIDs.

Antidepressant and Anxiolytic Effects

Research could explore the compound’s potential as an antidepressant or anxiolytic agent . Its interaction with neurotransmitter systems, such as serotonin or GABA, could be examined, along with its pharmacokinetics and safety profile.

Enzyme Inhibition

Many triazole derivatives act as enzyme inhibitors. This compound could be studied for its ability to inhibit enzymes like aromatase, which is crucial in estrogen biosynthesis and a target for breast cancer therapy .

Development of Diagnostic Agents

The structural features of this compound suggest potential use in developing diagnostic agents, particularly imaging agents for diseases like cancer. Its ability to bind selectively to certain biological targets could be harnessed to enhance imaging techniques such as PET or SPECT .

Propriétés

IUPAC Name |

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-13-7-6-10-16(14(13)2)21-18(25)12-26-19-23-22-17(24(19)20)11-15-8-4-3-5-9-15/h3-10H,11-12,20H2,1-2H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJZIYQSOKWKAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

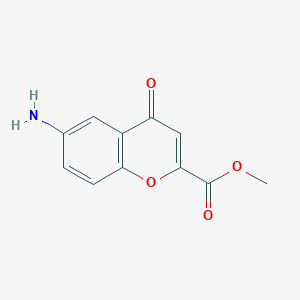

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid](/img/structure/B2360475.png)

![6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2360476.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2360485.png)

![4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360489.png)

![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide](/img/structure/B2360492.png)

![3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2360495.png)